6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine
Description
6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a p-tolyl group at the 4-position and a 3,4-dihydroisoquinoline moiety at the 6-position (via a methylene linker) . Its molecular formula is C₂₁H₂₂N₆, with a molecular weight of approximately 312.38 g/mol . The compound’s synthesis involves multi-step reactions, including condensation and substitution processes under controlled conditions (e.g., inert atmospheres, catalysts) .
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22N6/c1-14-6-8-17(9-7-14)22-20-24-18(23-19(21)25-20)13-26-11-10-15-4-2-3-5-16(15)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
AQDSFMDNNDYZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the triazine scaffold. For instance:
- In vitro Studies : A library of 126 compounds including 6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine was evaluated against various cancer cell lines such as MDA-MB231 (triple-negative breast cancer) and MCF-7 (hormone-dependent breast cancer). The results indicated that certain derivatives exhibited significant growth inhibition in MDA-MB231 cells while being less effective against MCF-7 cells .
- Mechanism of Action : The compound's mechanism appears to involve selective targeting of cancer cell proliferation pathways without adversely affecting non-cancerous cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.
Other Therapeutic Uses
Beyond anticancer applications, compounds similar to this compound have been investigated for their potential in modulating metabolic pathways. For example:
- Metabolic Syndrome : Research indicates that triazole derivatives can modulate the activity of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as obesity and type 2 diabetes . This suggests a broader therapeutic potential for these compounds beyond oncology.
Case Studies
Several case studies have documented the efficacy and safety profiles of triazine-based compounds:
- Case Study 1 : A study published in PMC demonstrated that selected triazine derivatives showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 colon cancer cells. These results underscore their potential as lead compounds for further development in cancer therapy .
- Case Study 2 : Another investigation focused on structure–activity relationships within a series of triazines revealed specific structural features that enhance antiproliferative activity against breast cancer cell lines. This information is vital for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The triazine core can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
Structural and Functional Comparisons
Key Research Findings
- Antiproliferative Activity: Compound 9g (morpholino-diphenyl) showed IC₅₀ values of <10 μM against breast cancer cells, outperforming simpler triazines .
- Antimicrobial Efficacy: Isoquinoline-triazine hybrids demonstrated MIC values of 2–8 μg/mL against Staphylococcus aureus, comparable to methicillin .
- Herbicidal Selectivity : Chloro-dicyclopropyl triazines (e.g., trietazine) inhibit photosynthesis in weeds but show low mammalian toxicity (LD₅₀ >2000 mg/kg) .
Biological Activity
The compound 6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a derivative of the triazine class, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHN
- Molecular Weight : 312.38 g/mol
The compound features a triazine core, which is known for enhancing biological activity through various mechanisms.
Research indicates that the biological activity of triazine derivatives often involves:
- Enzyme Inhibition : Many triazine derivatives act as inhibitors of specific kinases involved in cancer progression. The modification of the triazine structure can lead to enhanced selectivity and potency against targets like EGFR and RET kinases .
- Antiproliferative Effects : Compounds with a triazine core have shown potential in inhibiting cell proliferation in various cancer cell lines. This is often achieved through apoptosis induction or cell cycle arrest .
- Antimicrobial Activity : Some studies highlight the antimicrobial properties of triazine derivatives against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Biological Activity Data
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound significantly reduced the viability of breast and lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Kinase Inhibition : In a comparative analysis, it was found that compounds with structural similarities to this triazine derivative displayed IC50 values in the low nanomolar range against specific kinases, indicating strong inhibitory potential .
- Antimicrobial Studies : Research exploring the antimicrobial properties revealed that certain derivatives exhibited substantial antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
